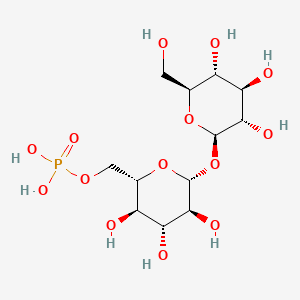
L-Glc6P(b1-1b)L-Glc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glc6P(b1-1b)L-Glc, also known as beta-L-gluco-hexopyranosyl 6-O-phosphono-beta-L-gluco-hexopyranoside, is a chemical compound with a molecular mass of approximately 422.08 daltons . This compound is a phosphorylated form of glucose, which plays a crucial role in various biochemical pathways, particularly in the metabolism of carbohydrates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glc6P(b1-1b)L-Glc typically involves the phosphorylation of glucose derivatives. One common method is the enzymatic phosphorylation using glucokinase or hexokinase enzymes, which catalyze the transfer of a phosphate group from ATP to glucose . The reaction conditions usually require a buffered aqueous solution with optimal pH and temperature for enzyme activity.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Microorganisms such as Escherichia coli can be genetically engineered to overproduce the necessary enzymes for glucose phosphorylation. The fermentation process is followed by purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Glc6P(b1-1b)L-Glc undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions include gluconic acid derivatives, dephosphorylated glucose, and various substituted glucose derivatives .
Applications De Recherche Scientifique
L-Glc6P(b1-1b)L-Glc has numerous applications in scientific research:
Chemistry: It is used as a reagent in enzymatic assays to study enzyme kinetics and metabolic pathways.
Biology: It plays a role in the study of carbohydrate metabolism and energy production in cells.
Medicine: It is used in diagnostic assays for glucose-6-phosphate dehydrogenase deficiency.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes
Mécanisme D'action
L-Glc6P(b1-1b)L-Glc exerts its effects primarily through its role as an intermediate in the glycolysis and pentose phosphate pathways. It is transported into cells via glucose transporters and subsequently phosphorylated by hexokinase or glucokinase. This phosphorylation traps the glucose molecule within the cell, allowing it to undergo further metabolic processes. The compound also acts as a substrate for glucose-6-phosphate dehydrogenase, which is crucial for the oxidative phase of the pentose phosphate pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glucose-6-phosphate: A closely related compound that also plays a central role in carbohydrate metabolism.
Fructose-6-phosphate: Another phosphorylated sugar involved in glycolysis.
Mannose-6-phosphate: Involved in glycosylation processes and lysosomal enzyme targeting.
Uniqueness
L-Glc6P(b1-1b)L-Glc is unique due to its specific beta-L-gluco-hexopyranosyl structure, which distinguishes it from other phosphorylated sugars. This unique structure allows it to participate in specific biochemical pathways and reactions that are not accessible to other similar compounds .
Propriétés
Formule moléculaire |
C12H23O14P |
|---|---|
Poids moléculaire |
422.28 g/mol |
Nom IUPAC |
[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m0/s1 |
Clé InChI |
LABSPYBHMPDTEL-JGZVXCDNSA-N |
SMILES isomérique |
C([C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



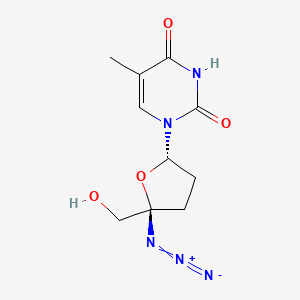
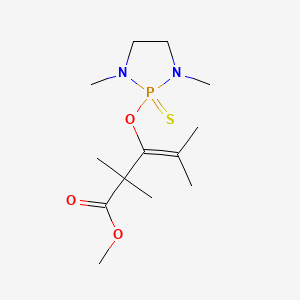
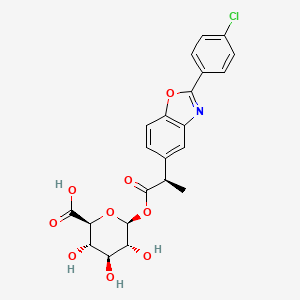
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
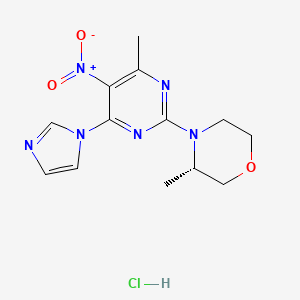

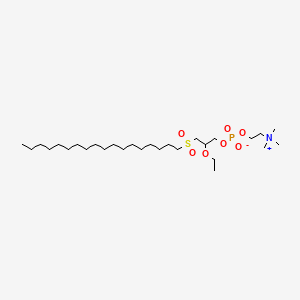


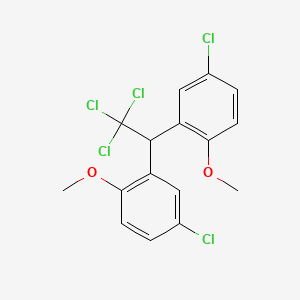
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-octoxyoxan-3-yl]acetamide](/img/structure/B12792732.png)
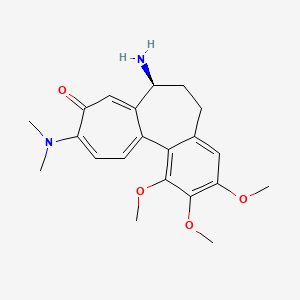
![Tetramethyl 9,10-dihydroazepino[2,1-b][1,3]benzothiazole-7,8,9,10-tetracarboxylate](/img/structure/B12792758.png)
